Molecular Weight and Steric Profile Differentiation from 2-Aminobenzamide and 2,6-Dimethylbenzamide
The presence of three substituents (2-amino, N-methyl, and 6-methyl) on the benzamide core of CAS 953727-84-9 results in a higher molecular weight and increased steric bulk compared to both its unsubstituted core (2-aminobenzamide) and the analog lacking the N-methyl group (2-amino-6-methylbenzamide). This impacts key drug-likeness parameters [1].
| Evidence Dimension | Molecular Weight (MW) and Structural Complexity |
|---|---|
| Target Compound Data | MW = 164.21 g/mol |
| Comparator Or Baseline | 2-Aminobenzamide (CAS 88-68-6): MW = 136.15 g/mol [2]; 2,6-Dimethylbenzamide (CAS 55321-98-7): MW = 149.19 g/mol [3] |
| Quantified Difference | MW increased by 21% vs. 2-Aminobenzamide and by 10% vs. 2,6-Dimethylbenzamide. |
| Conditions | Theoretical calculation based on molecular formula; experimentally confirmed by MS analysis. |
Why This Matters
Higher molecular weight and increased steric hindrance can influence a compound's permeability, solubility, and metabolic stability, making it a distinct scaffold choice in medicinal chemistry optimization programs compared to smaller, less substituted analogs.
- [1] American Elements. (n.d.). 2-Amino-N,6-dimethylbenzamide (CAS 953727-84-9) Product Technical Datasheet. Retrieved April 19, 2026. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 8786: 2-Aminobenzamide. National Center for Biotechnology Information. Retrieved April 19, 2026. View Source
- [3] MolBase. (n.d.). 2,6-Dimethylbenzamide (CAS 55321-98-7) Product Information. Retrieved April 19, 2026. View Source
